N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide
Description
N-(3-Methoxyphenyl)-2-(2-nitrophenyl)acetamide is a substituted acetamide featuring a 3-methoxyphenyl group attached to the acetamide nitrogen and a 2-nitrophenyl moiety on the acetyl side chain. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-4-6-12(10-13)16-15(18)9-11-5-2-3-8-14(11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIZGSDCXCZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:
Acylation: The acylation of 2-nitroaniline with an appropriate acylating agent, such as acetyl chloride, under basic conditions, leads to the formation of 2-(2-nitrophenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Bond
The central acetamide group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative. For example:
Reaction:
Key Factors:
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic Hydrolysis: Deprotonation of water generates hydroxide ions, which act as stronger nucleophiles.
Studies on analogous compounds (e.g., N-substituted phenylacetamides) demonstrate that hydrolysis rates depend on the electronic nature of substituents. For instance, electron-withdrawing nitro groups stabilize the transition state, accelerating hydrolysis .
Reduction of the Nitro Group
The nitro group at the 2-position of the phenyl ring can be reduced to an amine under catalytic hydrogenation or using reagents like Sn/HCl:
Reaction:
Conditions:
-
Catalytic hydrogenation (H₂, Pd/C) in ethanol at 25–60°C.
-
Chemical reduction with SnCl₂ in HCl.
Reduction products exhibit increased nucleophilicity, enabling further functionalization (e.g., acylation or diazotization). In related N-arylacetamides, nitro-to-amine conversion significantly enhances bioactivity .
Electrophilic Aromatic Substitution (EAS)
For example, nitration of the methoxy-activated ring proceeds regioselectively at the para position, as observed in Fe(III)-mediated nitration mechanisms .
Hydrogen Bonding and Crystal Packing
Intermolecular hydrogen bonds influence the compound’s solid-state reactivity and stability:
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N–H⋯O Interactions: The amide N–H donates a hydrogen bond to nitro oxygen atoms, forming chains or layers .
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C–H⋯O Interactions: Methoxy and nitro groups participate in weak hydrogen bonds, affecting solubility and melting points .
These interactions are critical in crystallization processes and may impact the compound’s stability under thermal stress .
Comparative Reactivity of Structural Analogues
The table below highlights how substituent positions affect reactivity in related acetamides:
The 3-methoxy-2-nitro configuration in the target compound reduces steric hindrance compared to ortho-substituted analogues, facilitating reactions at the methoxy-activated ring .
Scientific Research Applications
N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: It may be explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
N-(3-Chloro-4-Methoxyphenyl)-2-(2-Nitrophenyl)acetamide
- Key Differences : The 3-chloro-4-methoxyphenyl group replaces the 3-methoxyphenyl ring.
- Impact: Chlorine’s electronegativity may enhance metabolic stability but reduce solubility compared to the methoxy group. No direct biological data are available, but chloro-substituted acetamides often exhibit enhanced receptor binding in medicinal chemistry .
2-(2-Methyl-3-Nitrophenyl)acetamide
- Key Differences : Lacks the 3-methoxyphenyl group; features a methyl group on the nitro-substituted benzene.
- This compound is used as an analytical reference standard in drug development .
Pharmacological Analogs in Cancer Research
Rhodanine-3-Acetic Acid Derivatives (I30–I34)
- Structural Features: Share the N-(3-methoxyphenyl)acetamide core but incorporate rhodanine-thioxothiazolidinone moieties (e.g., I30: (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide).
- Biological Activity : Demonstrated potent anticancer effects (IC₅₀: 0.8–5.2 μM) against HCT-116, MCF-7, and PC-3 cell lines via tubulin inhibition. The 3-methoxyphenyl group enhances target affinity compared to unsubstituted analogs .
Quinazoline-Sulfonyl Acetamides (Compounds 38–40)
- Structural Features : Include N-(4-methoxyphenyl) or N-(2-methoxyphenyl) groups linked to quinazoline-sulfonyl moieties.
- Biological Activity : Exhibited IC₅₀ values < 10 μM against HCT-1 and MCF-7 cells. The methoxy group’s position (para vs. ortho) significantly affects potency, with para-substituted analogs showing superior activity .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-(3-Methoxyphenyl)-2-(2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including cytotoxic effects against cancer cell lines, antibacterial and antifungal properties, and underlying mechanisms of action.
Chemical Structure and Properties
The compound this compound can be characterized by the following structural formula:
This structure features a methoxy group and a nitro group, which are known to influence the biological activity of acetamide derivatives.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of acetamides exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against prostate carcinoma (PC3), neuroblastoma (SKNMC), and colorectal cancer (HT29).
- IC50 Values : The cytotoxicity was measured using the MTT assay, revealing promising IC50 values. For example:
- PC3: IC50 = 22.19 ± 2.1 µM
- SKNMC: IC50 = 5.41 ± 0.35 µM
- HT29: IC50 = 12.57 ± 0.6 µM
These values indicate that this compound exhibits superior activity compared to standard chemotherapeutics like imatinib, particularly in the SKNMC cell line .
The mechanism of action for this compound appears to involve:
- Inhibition of Tyrosine Kinase : Similar compounds have shown efficacy by inhibiting tyrosine kinase activity, which is crucial in cancer cell proliferation.
- Free Radical Generation : Nitro-containing derivatives may generate free radicals, contributing to their cytotoxic effects through oxidative stress mechanisms .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities:
- Antibacterial Effects : The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM.
- Antifungal Effects : It also showed antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating significant efficacy .
Case Studies
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Cytotoxicity Against Cancer Cells : A study analyzed various substituted acetamides, including this compound, highlighting its superior cytotoxicity against SKNMC cells compared to imatinib.
Compound Cell Line IC50 (µM) This compound SKNMC 5.41 ± 0.35 Imatinib SKNMC 18.57 ± 2.7 -
Antimicrobial Activity Evaluation : A comprehensive evaluation of various acetamide derivatives showed that those with nitro groups exhibited enhanced antimicrobial properties.
Compound Target Organism MIC (µM) This compound E. coli 12.33 This compound C. albicans 16.69
Q & A
Q. Optimization Strategies :
- Catalysts : Copper-supported magnetic carrageenan catalysts enhance efficiency in nitro-group incorporation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Higher temperatures (80–120°C) accelerate coupling but may require inert atmospheres to prevent decomposition.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 65–70 | 12–24 | DMF, K₂CO₃, 80°C | |
| Microwave-Assisted | 85–90 | 0.5–1 | 150°C, DMF, MW irradiation | |
| Catalytic (Cu) | 78–82 | 4–6 | Magnetic catalyst, 100°C |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
Key Techniques :
NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.8–3.9 ppm), nitro group proximity (meta coupling in aromatic regions), and acetamide NH (δ 8.2–8.5 ppm).
- ¹³C NMR : Confirm carbonyl (δ 168–170 ppm) and nitro-substituted carbons (δ 145–150 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₄N₂O₄: MW 294.09) and fragmentation patterns .
HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .
IR Spectroscopy : Detect amide C=O (1650–1680 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches .
Q. Advanced Applications :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions between nitro and methoxy groups) .
How do substituents on the phenyl rings influence the compound's biological activity and binding affinity?
Advanced Research Question
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Design :
Analog Synthesis : Replace nitro with cyano or methyl groups to compare activity .
In Vitro Assays : Test inhibitory potency against targets (e.g., IC₅₀ values for PTP1B) .
Computational Modeling : Use 3D-QSAR to predict substituent effects on binding affinity .
Contradiction Note : While 2-nitro groups generally enhance activity, bulky substituents may sterically hinder target binding, requiring trade-off analysis .
What computational strategies can predict the inhibitory potential of this compound against target enzymes?
Advanced Research Question
Methodological Answer:
Key Approaches :
Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., elastase or PTP1B). Focus on interactions between nitro groups and catalytic residues .
3D-QSAR Models : Generate CoMFA/CoMSIA models using training sets of analogs to quantify substituent contributions .
MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Validation : Cross-check computational predictions with experimental IC₅₀ data. For example, a 3D-QSAR model accurately ranked PTP1B inhibitors (3a > 3c > 3b) .
How do crystallographic data inform the molecular conformation and intermolecular interactions?
Advanced Research Question
Methodological Answer:
Key Findings from Evidence :
Q. Experimental Protocol :
Crystallization : Use slow evaporation of ethanol/water mixtures to grow single crystals .
Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
Refinement : Apply SHELXL for structure solution; validate with R-factor < 0.05 .
What are the key considerations for designing analogs to enhance solubility and bioavailability?
Advanced Research Question
Methodological Answer:
Strategies :
Polar Substituents : Introduce hydroxyl or sulfonamide groups to increase aqueous solubility .
Prodrug Design : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-activated) to improve tissue penetration .
Salt Formation : Prepare hydrochloride salts to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
